
Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apelin precursor (61-77) trifluoroacetate, also known as Apelin-17, is a 17-amino acid peptide derived from the C-terminal region of preproapelin, a 77-residue precursor protein . The trifluoroacetate (TFA) salt form enhances solubility and stability, a common practice in synthetic peptide production . Its chemical formula is C96H156N34O20S, and it corresponds to residues 61–77 of the preproapelin sequence (H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) . Apelin-17 activates the G protein-coupled apelin receptor (APJ), modulating cardiovascular function, fluid homeostasis, and metabolic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of apelin precursor (61-77) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the formation of the trifluoroacetate salt .
Industrial Production Methods
Industrial production of apelin precursor (61-77) involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Apelin precursor (61-77) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .
Applications De Recherche Scientifique
Biological Significance of Apelin
Apelin is an endogenous peptide that interacts with the apelin receptor (APJ), a G-protein coupled receptor (GPCR). The apelin system has been implicated in numerous physiological processes, including:
- Vasodilation : Apelin induces vasodilation through nitric oxide production and activation of ERK1/2 pathways, beneficial in managing hypertension and heart failure .
- Cardiac Function : It enhances cardiac contractility and has been shown to exhibit cardioprotective effects, particularly in heart failure models .
- Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a target for obesity and diabetes research .
Cardiovascular Diseases
Apelin precursor (61-77) has shown promise in treating cardiovascular diseases by modulating vascular tone and improving cardiac function. Notable applications include:
- Heart Failure Treatment : Studies indicate that apelin administration can restore cardiac apelin levels and improve outcomes in heart failure models. For instance, systemic infusion of [Pyr1]apelin-13 resulted in a significant reduction in blood pressure and peripheral vascular resistance in patients with heart failure .
Study | Findings |
---|---|
Brame et al. | Macrocyclic analogues showed biased G protein activation beneficial for heart function . |
Clinical Trials | Apelin-induced vasodilation confirmed to be dependent on nitric oxide . |
Metabolic Disorders
The apelin system's role in metabolic regulation suggests potential therapeutic avenues for obesity and diabetes:
- Insulin Sensitivity : Research indicates that apelin enhances insulin sensitivity and glucose uptake in adipose tissues, making it a candidate for diabetes treatment .
Application | Mechanism |
---|---|
Obesity Management | Enhances glucose uptake and lipid metabolism . |
Diabetes Treatment | Improves insulin sensitivity through APJ receptor activation . |
Kidney Diseases
Recent studies highlight the potential of apelin as a therapeutic agent for renal disorders:
- Renal Protection : Apelin has been shown to protect against renal injury by modulating inflammation and promoting vasodilation within renal tissues .
Case Study 1: Heart Failure
In a controlled study involving heart failure patients, administration of [Pyr1]apelin-13 demonstrated significant improvements in cardiac output and reduced systemic vascular resistance. This study underscores the efficacy of apelin as an adjunct therapy for heart failure management.
Case Study 2: Obesity
A recent animal model study revealed that apelin treatment led to decreased body weight gain and improved metabolic profiles in obese mice. The findings suggest that targeting the apelin system could provide new strategies for obesity treatment.
Mécanisme D'action
The apelin precursor (61-77) exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the AMPK/PI3K/AKT/mTOR and RAF/ERK1/2 pathways. These pathways regulate diverse physiological processes such as vasoconstriction, heart muscle contractility, energy metabolism, and fluid homeostasis . The activation of APJ by apelin also influences gene expression and protein synthesis, contributing to its wide-ranging effects .
Comparaison Avec Des Composés Similaires
Comparison with Other Apelin Isoforms
Structural and Functional Differences
Key Observations :
- Apelin-17 and pE13F exhibit high receptor affinity but short half-lives due to rapid proteolytic degradation .
- Apelin-36 , while longer, shows lower plasma concentrations and undefined maturation pathways .
- (Ala¹³)-Apelin-13 exemplifies engineered analogs aimed at improving pharmacokinetics, though with reduced receptor activity .
Comparison with Non-Apelin Peptides in Trifluoroacetate Form
Peptide Hormones with Similar Modifications
Key Observations :
- GLP-1 (7-36) acid TFA shares therapeutic relevance in metabolic disorders but targets a distinct receptor (GLP-1R vs. APJ) .
- ACTH fragments highlight the use of TFA salts in stabilizing adrenocorticotropic hormone derivatives, though their applications diverge from apelin’s cardiovascular roles .
Metabolic Stability and Therapeutic Potential
Apelin-17’s short half-life (~4.6 min in mice) limits its therapeutic utility . Strategies to improve stability include:
Activité Biologique
Apelin is a peptide that serves as an endogenous ligand for the G-protein-coupled receptor APJ, playing a crucial role in various physiological processes, including cardiovascular regulation, energy metabolism, and fluid homeostasis. The specific fragment known as Apelin precursor (61-77), also referred to as Apelin-17, has garnered attention for its biological activities across different species, including humans, bovines, mice, and rats. This article aims to explore the biological activity of Apelin-17, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
Structure and Composition
Apelin-17 is derived from a larger precursor protein that undergoes post-translational modifications to yield bioactive peptides. The sequence of Apelin-17 is KFRRQRPRLSHKGPMPF, which is part of a larger family of apelin peptides that include Apelin-13 and Apelin-36. These peptides are known for their varying biological activities and receptor affinities.
Receptor Interaction
Apelin-17 binds to the APJ receptor, activating various intracellular signaling pathways. This interaction primarily involves the Gi/Gq pathways, leading to the modulation of intracellular cyclic AMP (cAMP) levels and influencing downstream effects such as nitric oxide (NO) production and vasodilation. This mechanism is crucial for regulating blood pressure and enhancing cardiac function.
Metabolic Effects
Research indicates that Apelin-17 plays a significant role in energy metabolism. It has been shown to:
- Enhance glucose uptake in adipocytes through the PI3K/Akt signaling pathway.
- Stimulate mitochondrial biogenesis and increase oxygen consumption in skeletal muscle, contributing to energy expenditure and fat loss .
- Regulate lipid metabolism by inhibiting lipolysis and promoting fatty acid oxidation .
Physiological Impacts
Cardiovascular System
Apelin-17 exhibits potent inotropic effects, enhancing cardiac contractility at low concentrations. Studies have demonstrated that it increases sarcomere shortening in isolated cardiomyocytes by up to 140% . Additionally, it promotes angiogenesis by upregulating angiopoietin-1 expression, thereby improving vascular health .
Neurobehavioral Effects
In animal models, Apelin-17 has been linked to modulation of anxiety and stress responses. For instance, its administration has been associated with enhanced contextual fear extinction in rats, suggesting potential implications for treating anxiety disorders .
Case Studies
-
Diet-Induced Obesity Model
In a study involving human apelin-transgenic mice subjected to high-fat diets (HFD), it was observed that these mice exhibited resistance to obesity without changes in food intake. The increased energy expenditure was attributed to elevated mitochondrial activity and vascular mass in skeletal muscle . -
Cardiac Function Enhancement
Ex-vivo experiments demonstrated that Apelin-17 significantly improved contractility in isolated heart preparations from rats. This finding underscores its potential as a therapeutic agent for heart failure .
Data Summary
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Apelin precursor (61-77) trifluoroacetate, and how do they influence experimental handling?
- Answer: The compound has a molecular weight of 1,550.83 Da (C₆₉H₁₁₁N₂₃O₁₆S) and is supplied as a white lyophilized powder with ≥98% HPLC purity. Its trifluoroacetate (TFA) salt form requires storage at low temperatures (-20°C) in vacuum-sealed containers to prevent degradation. TFA content (≤12% acetate ions) may affect solubility in aqueous buffers; reconstitution in weak acids (e.g., 0.1% acetic acid) is recommended. Peptide content (≥80%) must be verified via amino acid composition analysis (±10% tolerance) .
Q. How is Apelin precursor (61-77) processed into bioactive isoforms, and which fragments exhibit the highest receptor affinity?
- Answer: The 77-amino acid precursor undergoes proteolytic cleavage to generate fragments such as Apelin-36 (42-77), Apelin-17 (61-77), and Apelin-13 (65-77). Apelin-13 and its pyroglutamylated form ([pGlu]Apelin-13) show the strongest activation of the APJ receptor due to resistance to exopeptidase degradation. Experimental workflows should include LC-MS/MS or ELISA to distinguish between isoforms in biological samples .
Q. What quality control measures are essential for ensuring batch-to-batch consistency in Apelin precursor (61-77) trifluoroacetate?
- Answer: Validate purity via reverse-phase HPLC (≥98%), endotoxin levels (≤50 EU/mg), and amino acid composition analysis. TFA content should be quantified using ¹⁹F-NMR or ion chromatography to avoid interference in cell-based assays .
Advanced Research Questions
Q. What methodological challenges arise when quantifying Apelin precursor (61-77) and its fragments in complex biological matrices?
- Answer: Cross-reactivity in ELISA kits (e.g., for Apelin-36 vs. Apelin-13) necessitates isoform-specific antibodies or orthogonal validation via mass spectrometry. TFA residues can suppress ionization in MS; desalting columns or alternative counterions (e.g., acetate) are recommended .
Q. How do trifluoroacetate counterions interfere with structural studies (e.g., NMR or crystallography), and what mitigation strategies exist?
- Answer: TFA produces strong ¹H/¹⁹F NMR signals that obscure peptide resonances. Lyophilization followed by reconstitution in deuterated acetic acid (d₄-AcOH) reduces interference. For crystallography, anion-exchange chromatography can replace TFA with non-interfering ions .
Q. What experimental designs address contradictory findings on Apelin’s dual roles in liver fibrosis and cardioprotection?
- Answer: Tissue-specific APJ receptor expression and isoform-dependent signaling (e.g., Apelin-13 vs. Apelin-17) may explain discrepancies. Use knockout models (e.g., APJ⁻/⁻ mice) and isoform-specific agonists/antagonists to dissect pathways. In liver fibrosis, monitor collagen deposition and TGF-β1 levels; in cardiac models, assess ejection fraction and BNP markers .
Q. How can researchers optimize in vivo delivery of Apelin precursor (61-77) to overcome rapid plasma clearance?
- Answer: PEGylation or encapsulation in lipid nanoparticles extends half-life. Subcutaneous administration achieves sustained release, while intraperitoneal dosing ensures rapid bioavailability. Monitor plasma stability using radiolabeled (³H/¹⁴C) analogs .
Q. Data Interpretation and Validation
Q. What statistical approaches resolve variability in Apelin level measurements across clinical cohorts?
- Answer: Use ROC curve analysis (AUC ≥0.7 for Apelin in hypertension-related heart disease) and multivariate logistic regression to identify confounding factors (e.g., disease duration, co-morbidities). Survival analysis (Kaplan-Meier curves) correlates low Apelin-13 levels with adverse cardiac events .
Q. How do post-translational modifications (e.g., pyroglutamylation) impact Apelin precursor (61-77) bioactivity?
Propriétés
Numéro CAS |
217082-57-0 |
---|---|
Formule moléculaire |
C96H156N34O20S |
Poids moléculaire |
2138.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
Clé InChI |
SVWSKJCJNAIKNH-MJZUAXFLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Séquence |
KFRRQRPRLSHKGPMPF |
Synonymes |
Alternative Names: K17F, Prepro-61-77-Apelin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.